molecular formula C18H15N3S B2448090 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 321998-34-9

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B2448090
CAS RN: 321998-34-9
M. Wt: 305.4
InChI Key: WHFZLUKOOQAAMC-UHFFFAOYSA-N
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Description

“1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid has been studied . The reaction was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • The synthesis of various pyrazole-4-carbonitriles, including 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile, has been achieved through different chemical reactions. For instance, unknown 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles were synthesized using reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine (Lipin, Ershov, Fedoseev, & Mikhailov, 2020). Another study involved the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles using a sequential one-pot, four-component condensation reaction (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Supramolecular Aggregation and Crystal Structure

  • Studies on supramolecular aggregation in pyrazole derivatives including 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile have revealed interesting insights into their crystal structures. For example, various heterocyclic components in these compounds are linked by hydrogen bonds to form specific molecular arrangements (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Catalytic Applications

  • Certain pyrazole derivatives have been utilized in catalysis. For instance, sulfuric acid derivatives have been employed as recyclable catalysts in the condensation reaction of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone (Tayebi, Baghernejad, Saberi, & Niknam, 2011). Another study described the use of alumina–silica-supported MnO2 as a recyclable catalyst in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives (Poonam & Singh, 2019).

Antimicrobial Activities

  • Pyrazole-4-carbonitrile derivatives have shown potential in antimicrobial applications. Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives exhibited antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Biochemical Interactions

  • The interactions of pyrazole derivatives with biochemical substances like lysozyme have been studied, revealing the potential for complex formation and changes in the conformation of the interacting proteins (Wu, Lian, Shen, & Wan, 2007).

properties

IUPAC Name

1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZLUKOOQAAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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